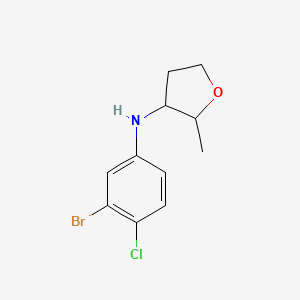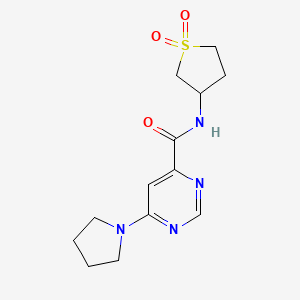![molecular formula C9H13ClFNO B2355877 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride CAS No. 2413896-36-1](/img/structure/B2355877.png)
1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C9H13ClFNO and a molecular weight of 205.66 g/mol . It is typically stored at room temperature and is available in powder form. This compound is used in various scientific research applications due to its unique molecular structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including fluorination, methoxymethylation, and amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
Chemistry: In chemistry, 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new analytical methodologies and calibration of instruments.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[3-Fluoro-4-(methoxymethyl)phenyl]methanamine: This compound is similar but lacks the hydrochloride salt, which may affect its solubility and stability.
[3-Fluoro-4-(methoxymethyl)phenyl]methanol: This compound has a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness: The presence of the fluorine atom and the methoxymethyl group in 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride imparts unique chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4H,5-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOOIZWXLNRRCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
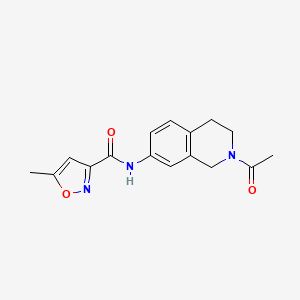
![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2355795.png)


![6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2355798.png)
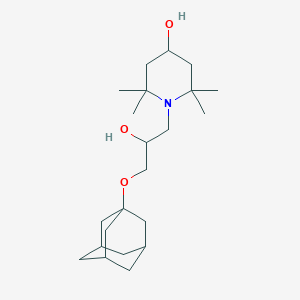
![tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)
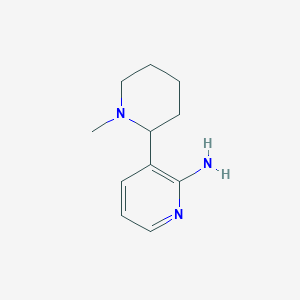
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2355809.png)
